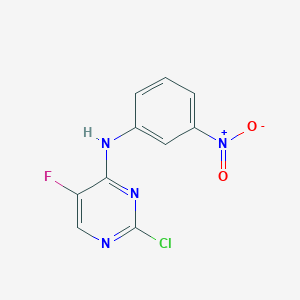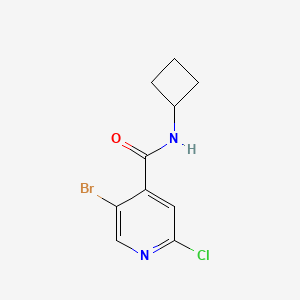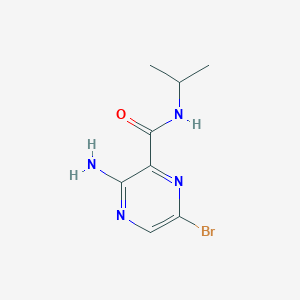
1-(Iodomethyl)-4-methylcyclohexane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Iodomethyl)-4-methylcyclohexane is an organic compound characterized by a cyclohexane ring substituted with an iodomethyl group and a methyl group
Métodos De Preparación
The synthesis of 1-(Iodomethyl)-4-methylcyclohexane typically involves the iodination of 4-methylcyclohexylmethanol. One common method includes the reaction of 4-methylcyclohexylmethanol with iodine and red phosphorus in the presence of a solvent like methanol. The reaction proceeds via the formation of phosphorus triiodide in situ, which then reacts with the alcohol to form the desired iodomethyl compound .
Industrial production methods may involve similar iodination reactions but are optimized for large-scale production. These methods focus on maximizing yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-(Iodomethyl)-4-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted by other nucleophiles, such as hydroxide ions, to form alcohols or by cyanide ions to form nitriles.
Oxidation Reactions: The iodomethyl group can be oxidized to form aldehydes or ketones.
Reduction Reactions: The compound can be reduced to form the corresponding methylcyclohexane derivative using reducing agents like lithium aluminum hydride.
Major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with sodium periodate typically yields aldehydes, while substitution with cyanide ions yields nitriles.
Aplicaciones Científicas De Investigación
1-(Iodomethyl)-4-methylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and other advanced materials.
Biological Studies: It is employed in the study of biological pathways and mechanisms, particularly those involving halogenated compounds.
Mecanismo De Acción
The mechanism of action of 1-(Iodomethyl)-4-methylcyclohexane involves its reactivity as an alkylating agent. The iodomethyl group can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles. This reactivity is utilized in various synthetic pathways to introduce the cyclohexylmethyl group into target molecules.
Comparación Con Compuestos Similares
1-(Iodomethyl)-4-methylcyclohexane can be compared with other halomethylcyclohexane derivatives, such as 1-(Chloromethyl)-4-methylcyclohexane and 1-(Bromomethyl)-4-methylcyclohexane. While these compounds share similar structures, the iodine atom in this compound imparts unique reactivity due to its larger atomic size and lower bond dissociation energy compared to chlorine and bromine .
Similar compounds include:
- 1-(Chloromethyl)-4-methylcyclohexane
- 1-(Bromomethyl)-4-methylcyclohexane
- 1-(Fluoromethyl)-4-methylcyclohexane
These compounds are used in similar applications but differ in their reactivity and the specific conditions required for their reactions.
Propiedades
IUPAC Name |
1-(iodomethyl)-4-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15I/c1-7-2-4-8(6-9)5-3-7/h7-8H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCCFHHREIHRJQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)CI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Chloro-5-methyl-7-(2,2,2-trifluoroethyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8201291.png)



![N-methyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanamine;hydrochloride](/img/structure/B8201309.png)

